ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate is a complex organic compound that features a unique combination of naphthothiazole, benzenesulfonyl, and piperazine moieties
Mechanism of Action
Target of Action
The primary targets of this compound are KCa2.1, KCa2.2, KCa2.3, and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .
Mode of Action
The compound interacts with its targets by activating the KCa2 and KCa3.1 potassium channels . It is found to be 10 to 20 times more potent than riluzole, a neuroprotectant . The activation of these channels leads to changes in the calcium-signaling cascades and membrane potential .
Biochemical Pathways
The activation of KCa2 and KCa3.1 potassium channels by the compound affects the calcium-signaling cascades . This can lead to various downstream effects, including the modulation of neurotransmitter release, regulation of neuronal excitability, and control of muscle contraction .
Pharmacokinetics
It has been observed that the administration of 10 and 30 mg/kg of the compound lowered mean arterial blood pressure in normotensive mice . This suggests that the compound has good bioavailability and can effectively reach its target sites in the body .
Result of Action
The activation of KCa2 and KCa3.1 potassium channels by the compound leads to a decrease in mean arterial blood pressure . This effect was observed in normotensive mice and was even more pronounced in angiotensin-II-induced hypertension . These effects were absent in KCa3.1-deficient mice, indicating the specificity of the compound’s action .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of angiotensin-II, a potent vasoconstrictor, was found to enhance the blood pressure-lowering effect of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the naphthothiazole core, followed by the introduction of the benzenesulfonyl group and the piperazine moiety. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; often requires catalysts and specific temperature control.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Ethyl 4-[4-({naphtho[2,1-d][1,3]thiazol-2-yl}carbamoyl)benzenesulfonyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Thiazole Derivatives: Known for their diverse biological activities, including antibacterial and antifungal properties.
Indole Derivatives: Exhibiting a wide range of pharmacological activities, such as antiviral and anticancer effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5S2/c1-2-34-25(31)28-13-15-29(16-14-28)36(32,33)19-10-7-18(8-11-19)23(30)27-24-26-21-12-9-17-5-3-4-6-20(17)22(21)35-24/h3-12H,2,13-16H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXPBKROZLBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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